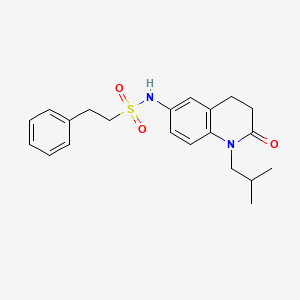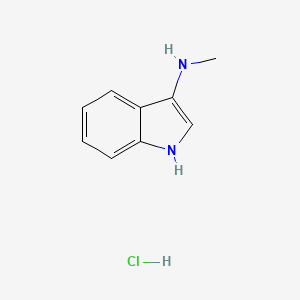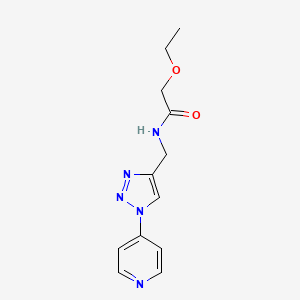
(2S)-2-(bromometil)oxetano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(bromomethyl)oxetane: is an organic compound with the molecular formula C4H7BrO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound features a four-membered oxetane ring with a bromomethyl substituent at the second position
Aplicaciones Científicas De Investigación
(2S)-2-(bromomethyl)oxetane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of chiral drugs and as a building block for bioactive molecules.
Polymer Chemistry: It can be used in the synthesis of novel polymers with unique properties.
Material Science: The compound is explored for its potential in creating advanced materials with specific functionalities.
Mecanismo De Acción
Target of Action
Oxetanes in general are known to interact with various biological targets due to their unique structural properties .
Mode of Action
The mode of action of (2S)-2-(bromomethyl)oxetane involves its unique structural properties. Oxetanes are known to undergo ring-opening reactions . The ring-opening polymerization of oxetane cation series compounds has been studied using density functional theory . The polymerization of oxetane is performed by the O atom of oxetane continuously attacking the C atom of the oxetane cation .
Biochemical Pathways
Oxetanes are known to be involved in various biochemical reactions due to their propensity to undergo ring-opening reactions .
Pharmacokinetics
Oxetanes in general are known to have excellent chemical stability across a range of conditions .
Result of Action
Oxetanes are known to trigger profound changes in the physicochemical properties of ‘drug-like’ molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2S)-2-(bromomethyl)oxetane. For instance, oxetanes demonstrate excellent chemical stability across a range of conditions and an improved stability vis-à-vis analogous esters under basic and reducing conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(bromomethyl)oxetane typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of the oxetane ring. One common starting material is (S)-glycidol, which is readily available and can be converted into the desired oxetane ring.
Ring Formation: The oxetane ring can be formed through a cyclization reaction. This involves the treatment of (S)-glycidol with a suitable base, such as sodium hydride, in the presence of a halogenating agent like bromine or N-bromosuccinimide (NBS).
Bromomethyl Substitution: The final step involves the introduction of the bromomethyl group at the second position of the oxetane ring. This can be achieved through a substitution reaction using a brominating agent like hydrobromic acid (HBr) or NBS.
Industrial Production Methods
Industrial production of (2S)-2-(bromomethyl)oxetane may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of starting materials, reaction conditions, and purification methods to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(bromomethyl)oxetane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azido-oxetane, thiocyanato-oxetane, and methoxy-oxetane derivatives.
Oxidation: Products include oxetane carboxylic acids or oxetane ketones.
Reduction: Products include methyl-oxetane or other reduced oxetane derivatives.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(bromomethyl)oxetane: The enantiomer of (2S)-2-(bromomethyl)oxetane, with similar chemical properties but different biological activities.
(2S)-2-(chloromethyl)oxetane: Similar structure with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
(2S)-2-(hydroxymethyl)oxetane: Contains a hydroxymethyl group, making it more hydrophilic and reactive in different chemical reactions.
Uniqueness
(2S)-2-(bromomethyl)oxetane is unique due to its specific chiral configuration and the presence of a bromomethyl group, which makes it a valuable intermediate in organic synthesis and medicinal chemistry
Propiedades
IUPAC Name |
(2S)-2-(bromomethyl)oxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXAGUVERXNCSZ-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)

![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)
![3,3-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide](/img/structure/B2487609.png)
![4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide](/img/structure/B2487610.png)




![1,6,7-trimethyl-8-(3-methylphenyl)-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2487616.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)


